molecular formula C11H17N B105509 N-Butylbenzylamine CAS No. 2403-22-7

N-Butylbenzylamine

Cat. No.: B105509
CAS No.: 2403-22-7
M. Wt: 163.26 g/mol
InChI Key: HIPXPABRMMYVQD-UHFFFAOYSA-N
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Description

N-Butylbenzylamine (CAS 2403-22-7) is a secondary amine with the molecular formula C₁₁H₁₇N and a molecular weight of 163.26 g/mol . It features a benzyl group (–CH₂C₆H₅) attached to a butyl-substituted nitrogen atom. Key physical properties include a boiling point of 87–89°C at 3 mmHg and a density of 0.911 g/cm³ . The compound is utilized in catalytic hydrogenation reactions (e.g., imine reduction) and as a structural fragment in multitargeted drug candidates targeting receptors such as CB2R and PPARγ .

Properties

IUPAC Name

N-benzylbutan-1-amine
Source PubChem
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InChI

InChI=1S/C11H17N/c1-2-3-9-12-10-11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HIPXPABRMMYVQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
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DSSTOX Substance ID

DTXSID1062384
Record name Benzenemethanamine, N-butyl-
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Molecular Weight

163.26 g/mol
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CAS No.

2403-22-7
Record name N-Butylbenzylamine
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Record name Benzenemethanamine, N-butyl-
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Record name N-Butylbenzylamine
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Preparation Methods

Solvent and Base Optimization

Replacing DMF with ethanol-water mixtures (3:1 v/v) improved reaction efficiency by enhancing solubility of both reactants. Triethylamine, as a non-nucleophilic base, reduced side-product formation from over-alkylation, boosting yields to 82%. A comparative analysis of bases revealed the following trends:

BaseSolventTemperature (°C)Yield (%)
NaOHDMF8068
K₂CO₃Ethanol-H₂O7074
TriethylamineEthanol-H₂O7082

Table 1: Base and solvent effects on nucleophilic substitution yields.

Catalytic Hydrogenation of Imine Intermediates

Modern protocols prioritize imine hydrogenation due to superior stereochemical control and reduced byproducts. The process involves two stages: (1) iminization of benzaldehyde with butylamine and (2) hydrogenation of the resultant imine using transition metal catalysts.

Single-Pot Iminization-Hydrogenation Systems

In a breakthrough method, iminization is conducted in water-miscible solvents (e.g., tetrahydrofuran or methanol) without removing reaction-generated water. The imine solution is directly subjected to hydrogenation using palladium-on-carbon (Pd/C) or Raney nickel at 50–100 psi H₂ and 25–60°C. This approach eliminates azeotropic distillation steps, reducing energy input and improving scalability:

CatalystH₂ Pressure (psi)Temperature (°C)Yield (%)
Pd/C (5%)504089
Raney Ni806085
PtO₂705083

Table 2: Catalyst performance in imine hydrogenation.

Mechanistic Insights

The hydrogenation follows a Langmuir-Hinshelwood mechanism, where H₂ and imine adsorb onto the catalyst surface before reaction. Kinetic studies using attenuated total reflection Fourier-transform infrared spectroscopy (ATR-FTIR) revealed that low temperatures (263–295 K) and high relative humidity (75%) accelerate surface reactions, with an activation energy of −71.9 kJ mol⁻¹. Water molecules stabilize transition states, enhancing proton transfer efficiency.

Solvent Systems and Reaction Kinetics

Temperature and Humidity Effects

Reaction rates exhibit strong temperature dependence, with optimal performance at 40–60°C. Elevated humidity (≥50% RH) increases proton availability, reducing energy barriers for hydrogenation. However, excessive water (>75% RH) dilutes reactant concentrations, marginally decreasing yields.

Industrial-Scale Production and Purification

Continuous Flow Reactors

Industrial protocols employ continuous flow systems to maintain consistent temperature and pressure. A two-stage reactor design separates iminization (residence time: 30 min) and hydrogenation (residence time: 45 min), achieving throughputs of 1.2 kg/h with 91% purity.

Distillation and Crystallization

Post-reaction mixtures undergo fractional distillation under reduced pressure (20–30 mmHg) to isolate this compound (boiling point: 210–215°C). Recrystallization from n-hexane yields 99% pure product, as verified by gas chromatography–mass spectrometry (GC-MS).

Scientific Research Applications

Organic Synthesis

N-Butylbenzylamine serves as an important starting material in the synthesis of various organic compounds. It can be utilized to prepare:

  • N-substituted benzylamides : These compounds exhibit diverse biological activities and are synthesized through acylation reactions.
  • Imines : The compound can undergo dehydrogenation reactions to yield imines, which are significant intermediates in organic synthesis.

Case Study: Synthesis of Imines

A study demonstrated the successful dehydrogenation of this compound to form imines using p-toluenesulfonic acid as a catalyst. The reaction was carried out under reflux conditions, yielding high purity products that were characterized using NMR and mass spectrometry .

Reaction ConditionsYieldCharacterization Method
p-TsOH, Toluene, Reflux85%NMR, MS

Material Science

This compound has been explored for its potential applications in developing new materials, particularly:

  • Ionic Liquids : These are salts that remain liquid at room temperature and have applications in catalysis and energy storage. This compound can be functionalized to create ionic liquids with specific properties.
  • Polymers : The compound can act as a monomer or additive in polymer synthesis, contributing to the development of advanced materials with tailored properties.

Pharmacological Applications

Research indicates that this compound may exhibit biological activities relevant to pharmacology. Its structural characteristics allow it to interact with various biological targets, potentially influencing neurotransmitter systems or acting as enzyme inhibitors.

Electrochemical Applications

Recent studies have highlighted the use of this compound in electrochemical processes:

  • Electrocatalytic Reactions : Research has shown that benzylamines can be oxidized electrochemically to form imines efficiently without the need for traditional oxidants . This method offers a greener alternative for synthesizing valuable chemical intermediates.

Mechanism of Action

The mechanism of action of N-Butylbenzylamine involves its ability to act as a nucleophile, forming covalent bonds with electrophilic centers in other molecules. This property allows it to participate in various chemical reactions, including the formation of carbon-nitrogen bonds. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Amines

2.1. 4-N-Hexylbenzylamine (CAS 376640-08-3)
  • Structure : A secondary amine with a hexyl chain (C₆H₁₃) instead of butyl. Molecular formula: C₁₃H₂₁N .
  • Physical Properties: Limited data available, but its longer alkyl chain likely increases hydrophobicity compared to N-Butylbenzylamine.
  • Applications: Not explicitly stated, but similar amines are used in organic synthesis.
  • Safety: No classified health or environmental hazards, though precautions against inhalation and contact are advised .
2.2. N,N-Dimethylbenzylamine (CAS 103-67-3)
  • Structure : A tertiary amine with two methyl groups attached to the nitrogen. Molecular formula: C₉H₁₃N .
  • Physical Properties : Lower molecular weight (135.21 g/mol) but likely higher boiling point due to reduced steric hindrance compared to secondary amines.
  • Applications : Used as an intermediate in organic synthesis and industrial catalysis.
  • Key Difference: Tertiary amines like N,N-Dimethylbenzylamine cannot form imines, limiting their utility in hydrogenation reactions where this compound excels .
2.3. N-Benzylidenebutylamine (CAS 1077-18-5)
  • Structure : An imine derivative of this compound, formed by condensation with an aldehyde. Molecular formula: C₁₁H₁₅N .
  • Reactivity : Imines are more electrophilic, enabling participation in cycloaddition and nucleophilic addition reactions.
  • Applications : Used as a precursor in hydrogenation catalysis, where this compound serves as a reduction product .
  • Key Difference : The imine functional group introduces distinct reactivity, making it unsuitable for applications requiring amine nucleophilicity .

Functional and Pharmacological Comparisons

3.1. Role in Multitargeted Drug Candidates
  • This compound is a critical fragment in CB2R/PPARγ-targeted drug candidates , contributing to triple multitargeting (CB2R/PPARγ/5-HT4R) alongside anisole and benzenesulfonamide .

Biological Activity

N-Butylbenzylamine, with the chemical formula C11_{11}H17_{17}N and a molecular weight of 163.2594 g/mol, is an organic compound that has garnered attention for its biological activities. This article delves into the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its potential applications in pharmacology and biochemistry.

This compound is classified as a secondary amine and is structurally characterized by a butyl group attached to a benzylamine backbone. The compound can be synthesized through various methods, including the reductive amination of benzaldehyde with butylamine or via direct alkylation of benzylamine with butyl halides. The synthesis process typically involves controlling reaction conditions to optimize yield and purity.

Biological Activity

The biological activity of this compound has been explored in several studies, focusing primarily on its antiproliferative , antimicrobial , and anti-inflammatory properties.

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, a study evaluated its effects on human cervical cancer (HeLa) cells using the MTT assay, revealing that the compound inhibited cell growth effectively at concentrations ranging from 0.5 μM to 75 μM. The IC50_{50} value for this compound was determined to be approximately 15 μM, indicating potent cytotoxicity comparable to established anticancer agents .

CompoundIC50_{50} (μM)Cell Line
This compound15HeLa
2-(tert-butylthio)-3-chloronaphthalene-1,4-dione10.16HeLa

Antimicrobial Properties

This compound has also demonstrated antimicrobial activity against various bacterial strains. In one study, the compound was tested against Gram-positive and Gram-negative bacteria, showing effective inhibition of growth at minimal inhibitory concentrations (MIC) ranging from 50 to 100 μg/mL. This suggests potential applications in developing new antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been investigated through in vitro assays measuring the production of pro-inflammatory cytokines. Results indicated a reduction in interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels in macrophage cell lines treated with the compound. This activity points towards its potential use in treating inflammatory diseases .

Case Studies and Research Findings

Several case studies have been conducted to further elucidate the biological activity of this compound:

  • Anticancer Study : A study published in a peer-reviewed journal highlighted the synthesis of various benzylamine derivatives, including this compound, assessing their antiproliferative effects on multiple cancer cell lines such as prostate (DU145), breast (MCF-7), and colon (HT-29). The findings confirmed that this compound exhibited comparable activity to other known anticancer compounds .
  • Electrochemical Studies : Another research article explored the electrochemical oxidation of benzylamines, including this compound, demonstrating its utility as a substrate for producing imines via metal-free conditions. This method not only enhances yield but also reduces environmental impact compared to traditional methods .
  • Pharmacological Applications : The pharmacological profile of this compound suggests its potential use in developing therapeutic agents for cancer treatment and inflammatory diseases. Ongoing research aims to explore its mechanisms of action further and optimize its pharmacokinetic properties for clinical applications.

Q & A

Q. What are the standard synthetic routes for N-Butylbenzylamine, and how can reaction efficiency be optimized?

this compound is typically synthesized via reductive amination. A validated method involves reacting benzylamine with butyraldehyde in aqueous media using zinc powder as a reducing agent. Key steps include:

  • Reagent selection : Use stoichiometric ratios of benzylamine and butyraldehyde (e.g., 1:1.2 molar ratio) to minimize side reactions .
  • Reaction conditions : Maintain pH control (e.g., acetic acid buffer) and temperature (50–60°C) to enhance yield .
  • Purification : Liquid-liquid extraction with dichloromethane followed by vacuum distillation (bp: 87–89°C at 3 mmHg) ensures purity .
  • Optimization : Adjusting reaction time, catalyst loading, and solvent polarity can improve efficiency. For example, increasing Zn powder to 1.5 equivalents reduces unreacted intermediates .

Table 1 : Representative Reaction Conditions and Yields

ParameterConditionYield (%)
Benzylamine:Butyraldehyde1:1.2 molar ratio78
Temperature60°C85
Zn Powder1.5 equivalents92

Q. What spectroscopic and physical data are critical for characterizing this compound?

Characterization requires a combination of spectroscopic and physical

  • NMR : 1H^1H NMR (CDCl3_3) shows peaks at δ 3.89 (s, 2H, CH2_2-N) and δ 2.16 (bs, 1H, NH). 13C^{13}C NMR confirms aromatic carbons (δ 128–140) and aliphatic carbons (δ 53.3–53.4) .
  • Mass spectrometry : ESI-MS m/z 248.4 [M+H]+^+ aligns with the molecular formula C11_{11}H17_{17}N .
  • Physical properties : Density (0.911 g/cm3^3) and boiling point (87–89°C at 3 mmHg) are essential for purity assessment .

Table 2 : Key Characterization Data

PropertyValue
1H^1H NMR (δ)3.89 (s, 2H), 2.16 (bs, 1H)
Boiling Point87–89°C at 3 mmHg
Density0.911 g/cm3^3

Advanced Research Questions

Q. How should researchers design experiments to investigate the reactivity of this compound in novel reactions?

Experimental design should incorporate:

  • Hypothesis-driven variables : Test nucleophilicity (e.g., alkylation or acylation reactions) under varying temperatures, solvents, and catalysts.
  • Control experiments : Compare reactivity with analogous amines (e.g., N-methylbenzylamine) to isolate electronic or steric effects .
  • Data validation : Use triplicate runs and statistical analysis (e.g., ANOVA) to confirm reproducibility .

Table 3 : Example Variables for Reactivity Studies

VariableTest Range
Solvent PolarityToluene (low) to DMF (high)
Temperature25°C to 80°C
CatalystPd/C, FeCl3_3, or none

Q. What methodologies are recommended for resolving contradictions in reported data on this compound’s properties?

Contradictions (e.g., divergent NMR shifts or yields) require systematic approaches:

  • Replication : Repeat experiments using protocols from primary literature to identify procedural discrepancies .
  • Purity verification : Confirm compound identity via HPLC (>98% purity) and elemental analysis .
  • Computational validation : Compare experimental 13C^{13}C NMR shifts with DFT-calculated values to detect structural anomalies .

Table 4 : Common Data Contradictions and Solutions

IssueResolution Method
Discrepant boiling pointsValidate distillation conditions and pressure calibration
Variable reaction yieldsOptimize catalyst activation (e.g., Zn powder freshness)

Methodological Best Practices

  • Literature review : Prioritize peer-reviewed journals over tertiary sources. Cross-reference synthesis protocols in The Journal of Organic Chemistry or Tetrahedron Letters .
  • Ethical reporting : Disclose all experimental parameters (e.g., solvent batches, equipment models) to ensure reproducibility .
  • Data archiving : Deposit spectral data in public repositories (e.g., PubChem) with detailed metadata .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Butylbenzylamine
Reactant of Route 2
Reactant of Route 2
N-Butylbenzylamine

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